molecular formula C13H12N2O B7539768 N-quinolin-3-ylcyclopropanecarboxamide

N-quinolin-3-ylcyclopropanecarboxamide

Cat. No. B7539768
M. Wt: 212.25 g/mol
InChI Key: LXOVJRMGPSCTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-quinolin-3-ylcyclopropanecarboxamide, also known as QCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. QCA is a cyclic compound that contains both a quinoline and a cyclopropane ring. It has been found to have various biological and chemical properties that make it a useful tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of N-quinolin-3-ylcyclopropanecarboxamide is not fully understood. However, it is believed to act as an allosteric modulator of various receptors and ion channels. It has been shown to increase the activity of some receptors and ion channels while decreasing the activity of others.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and receptors, including the TRPV1 channel and GPR35 receptor. This compound has also been found to have anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-quinolin-3-ylcyclopropanecarboxamide in lab experiments is its high affinity for the GPR35 receptor. This makes it a useful tool for studying the physiological processes that involve this receptor. This compound has also been found to be relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use this compound.

Future Directions

There are several future directions for research involving N-quinolin-3-ylcyclopropanecarboxamide. One area of research could be to further investigate the mechanism of action of this compound. This could involve using advanced techniques, such as X-ray crystallography, to determine the structure of this compound when bound to its target receptors and ion channels. Another area of research could be to investigate the potential therapeutic applications of this compound. This could involve testing this compound in animal models of various diseases, including inflammatory diseases and pain disorders. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.

Synthesis Methods

N-quinolin-3-ylcyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-bromoquinoline with cyclopropanecarboxylic acid. Another method involves the reaction of 3-chloroquinoline with cyclopropylamine in the presence of a base. Both methods have been shown to produce high yields of this compound.

Scientific Research Applications

N-quinolin-3-ylcyclopropanecarboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have a high affinity for the G protein-coupled receptor, GPR35. This receptor is involved in various physiological processes, including inflammation and pain perception. This compound has also been found to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in the sensation of heat and pain.

properties

IUPAC Name

N-quinolin-3-ylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(9-5-6-9)15-11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVJRMGPSCTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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